![molecular formula C15H16N4O2 B2597782 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1788543-22-5](/img/structure/B2597782.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide is a synthetic organic compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a phenoxyacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors. For instance, a common method involves the reaction of 3-amino-1H-pyrazole with an α-haloketone under basic conditions to form the imidazo[1,2-b]pyrazole ring.
Attachment of the Ethyl Linker: The imidazo[1,2-b]pyrazole intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl linker.
Coupling with Phenoxyacetamide: Finally, the ethylated imidazo[1,2-b]pyrazole is coupled with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyrazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenoxyacetic acid derivatives, while reduction could produce dihydroimidazo[1,2-b]pyrazole compounds.
科学研究应用
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic properties and potential as a drug candidate.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a biochemical tool.
作用机制
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-(1H-imidazol-1-yl)ethyl)-2-phenoxyacetamide: Lacks the pyrazole ring, which may affect its biological activity.
N-(2-(1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide: Lacks the imidazole ring, potentially altering its binding properties.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide is unique due to the presence of both imidazo[1,2-b]pyrazole and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-21-13-4-2-1-3-5-13)16-8-9-18-10-11-19-15(18)6-7-17-19/h1-7,10-11H,8-9,12H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMJMMDHPLCVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B2597703.png)
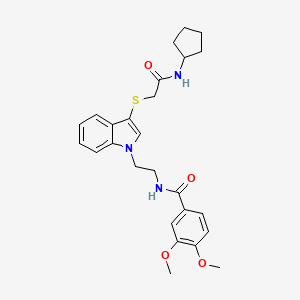
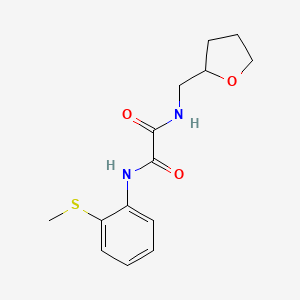
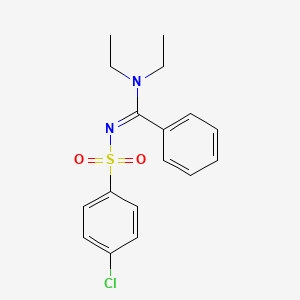
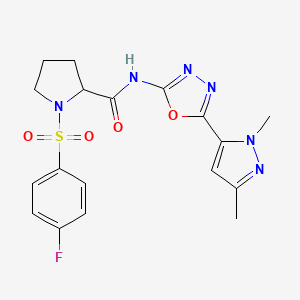
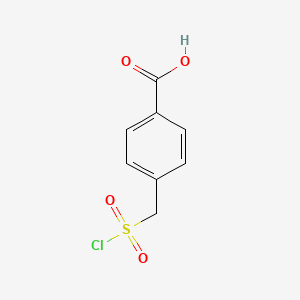
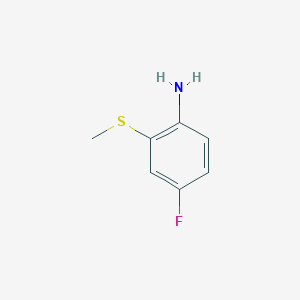

![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2597712.png)
![(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2597713.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597716.png)
![(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2597717.png)
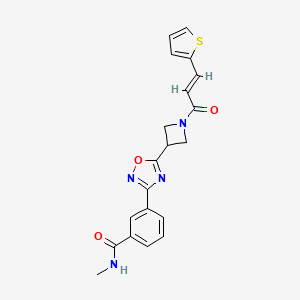
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2597720.png)
